molecular formula C11H11Br B599468 1-Bromo-3-cyclopentenylbenzene CAS No. 19920-77-5

1-Bromo-3-cyclopentenylbenzene

Cat. No.: B599468
CAS No.: 19920-77-5
M. Wt: 223.113
InChI Key: USXUPETZMALJMA-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopentenylbenzene is an organic compound with the molecular formula C11H11Br. It consists of a benzene ring substituted with a bromine atom and a cyclopentenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-cyclopentenylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopentenylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopentenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Nucleophilic Substitution: NaOH, NH3

    Oxidation: KMnO4, CrO3

    Reduction: H2/Pd-C

Major Products

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopentenylbenzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom on the benzene ring makes it susceptible to electrophilic aromatic substitution, while the cyclopentenyl group can participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-cyclopentenylbenzene is unique due to the presence of both a bromine atom and a cyclopentenyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

1-bromo-3-(cyclopenten-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXUPETZMALJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682005
Record name 1-Bromo-3-(cyclopent-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19920-77-5
Record name 1-Bromo-3-(cyclopent-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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